Chk1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

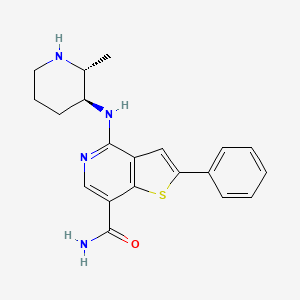

4-[[(2R,3S)-2-methylpiperidin-3-yl]amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-12-16(8-5-9-22-12)24-20-14-10-17(13-6-3-2-4-7-13)26-18(14)15(11-23-20)19(21)25/h2-4,6-7,10-12,16,22H,5,8-9H2,1H3,(H2,21,25)(H,23,24)/t12-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQOZGSVTQQPFU-WBMJQRKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chk1-IN-2 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR).[1] In response to DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[2] This role in maintaining genomic integrity makes Chk1 an attractive target for cancer therapy. Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, and therefore rely heavily on the S and G2/M checkpoints, which are controlled by Chk1, for survival.[3] Inhibition of Chk1 can abrogate these checkpoints, leading to premature mitotic entry with damaged DNA and subsequent cell death, a concept known as synthetic lethality.

This technical guide provides an in-depth overview of the mechanism of action of Chk1-IN-2, a potent Chk1 inhibitor, within the DNA damage response pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

This compound: Potency and Specificity

This compound is a small molecule inhibitor of Chk1. The following table summarizes its in vitro potency.

| Compound | Target | IC50 | Reference |

| This compound | Chk1 | 6 nM | [4] |

Mechanism of Action of Chk1 Inhibition in the DNA Damage Response

The DNA damage response is a complex signaling network initiated by sensor proteins that detect DNA lesions. The primary activators of Chk1 are the PI3K-related kinases, ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which are recruited to sites of single-strand DNA (ssDNA) and double-strand breaks (DSBs), respectively.[5]

Upon activation, ATR and ATM phosphorylate Chk1 at serine 317 and 345, leading to its full activation.[2] Activated Chk1 then phosphorylates a multitude of downstream substrates to elicit a coordinated cellular response.

Key downstream effects of Chk1 activation include:

-

Cell Cycle Arrest: Chk1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[6] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily Cdk1 and Cdk2, which are essential for progression through the S and G2/M phases of the cell cycle.[2] This cell cycle arrest provides time for DNA repair.

-

DNA Repair: Chk1 is directly involved in promoting DNA repair, particularly homologous recombination (HR), by phosphorylating key repair proteins such as Rad51.[7]

-

Replication Fork Stability: Chk1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse into toxic DNA breaks.[1]

Inhibition of Chk1 by compounds like this compound disrupts these critical functions. By blocking the catalytic activity of Chk1, the inhibitor prevents the phosphorylation of its downstream targets. The consequences of this inhibition, particularly in cancer cells with pre-existing DNA damage or those treated with DNA-damaging agents, are profound:

-

Abrogation of Cell Cycle Checkpoints: Without active Chk1, Cdc25 phosphatases remain active, leading to the activation of CDKs and premature entry into mitosis, even in the presence of significant DNA damage.[6]

-

Increased DNA Damage: The failure to stabilize replication forks and properly coordinate DNA repair leads to an accumulation of DNA double-strand breaks, often visualized by the phosphorylation of histone H2AX (γH2AX).[8]

-

Apoptosis: The combination of checkpoint abrogation and increased DNA damage ultimately triggers programmed cell death (apoptosis).[9]

Signaling Pathways and Experimental Workflows

DNA Damage Response and Chk1 Inhibition Pathway

Caption: Signaling pathway of the DNA damage response highlighting Chk1 activation and the mechanism of this compound inhibition.

Experimental Workflow for Characterizing Chk1 Inhibitors

Caption: A typical experimental workflow for the preclinical evaluation of a Chk1 inhibitor like this compound.

Experimental Protocols

Chk1 Kinase Assay (In Vitro)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Chk1-specific peptide substrate (e.g., CHKtide)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing kinase buffer, ATP, and the Chk1 peptide substrate.

-

Add 5 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 2.5 µL of diluted recombinant Chk1 enzyme to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of Chk1 and its downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Cdc25C (Ser216), anti-γH2AX (Ser139), and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound as required.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the analysis of cell cycle distribution following treatment with a Chk1 inhibitor.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX (Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

Conclusion

This compound is a potent inhibitor of Chk1 kinase, a key regulator of the DNA damage response. By inhibiting Chk1, this compound disrupts cell cycle checkpoints and impairs DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are reliant on these checkpoints for survival. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical characterization of Chk1 inhibitors and for further investigation into their mechanism of action in the context of the DNA damage response. This information is intended to support researchers and drug development professionals in the advancement of novel cancer therapeutics targeting the Chk1 pathway.

References

- 1. crpr-su.se [crpr-su.se]

- 2. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

The Role of Chk1-IN-2 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy. Chk1 inhibitors disrupt the cell's ability to arrest the cell cycle in response to DNA damage, leading to mitotic catastrophe and cell death, particularly in cancer cells with compromised p53 function. This technical guide provides an in-depth overview of the function and mechanism of action of Chk1-IN-2, a potent Chk1 inhibitor, in cancer cells. It includes a summary of its inhibitory activity, its effects on cell cycle progression and apoptosis, and detailed protocols for key experimental assays.

Introduction to Chk1 and its Role in Cancer

Checkpoint kinase 1 (Chk1) is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA breaks and replication stress.[1][2][3] Upon activation by ATR, Chk1 phosphorylates a variety of downstream targets to initiate cell cycle arrest, primarily at the G2/M and S phases, allowing time for DNA repair.[3][4] This function is crucial for maintaining genomic integrity.

Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor p53, making them heavily reliant on the S and G2/M checkpoints for survival.[5] By inhibiting Chk1, the last line of defense for DNA damage repair is removed, forcing these cells to enter mitosis with damaged DNA, a process that leads to mitotic catastrophe and apoptosis.[4][6] This selective vulnerability of p53-deficient cancer cells to Chk1 inhibition provides a therapeutic window for cancer treatment.

This compound: A Potent Chk1 Inhibitor

This compound is a small molecule inhibitor of Chk1 with a reported half-maximal inhibitory concentration (IC50) of 6 nM in biochemical assays. Its primary mechanism of action is the competitive inhibition of ATP binding to the Chk1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Analysis of Inhibitory Activity

| Compound | Target | IC50 (nM) |

| This compound | Chk1 | 6 |

Data obtained from publicly available sources.

Mechanism of Action of this compound in Cancer Cells

The primary therapeutic strategy for Chk1 inhibitors like this compound is to potentiate the effects of DNA-damaging chemotherapeutic agents or radiation.[1][7] By abrogating the S and G2/M checkpoints, this compound prevents cancer cells from repairing the DNA damage induced by these agents, leading to enhanced cell killing.

Signaling Pathway

The core mechanism of this compound involves the disruption of the ATR-Chk1 signaling pathway.

Effects of Chk1 Inhibition on Cancer Cells

Abrogation of Cell Cycle Checkpoints

A primary consequence of Chk1 inhibition is the failure of cancer cells to arrest in the S and G2/M phases of the cell cycle following DNA damage. This can be quantified by flow cytometry analysis of cell cycle distribution. While specific data for this compound is limited, studies with other Chk1 inhibitors demonstrate a significant reduction in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) when combined with DNA damaging agents.

Induction of Apoptosis

By forcing cells with damaged DNA to enter mitosis, Chk1 inhibition leads to a lethal phenotype known as mitotic catastrophe, which is often followed by apoptosis.[6] The extent of apoptosis can be quantified using methods such as Annexin V staining or TUNEL assays.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of Chk1 inhibitors like this compound.

Chk1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on Chk1 kinase activity.

Protocol:

-

Prepare Reagents: Recombinant human Chk1 enzyme, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, and a suitable Chk1 substrate (e.g., a peptide derived from Cdc25).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the Chk1 enzyme, and the substrate.

-

Add Inhibitor: Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

-

Radiometric Assay: Uses [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.

-

-

Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Seeding and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with this compound alone or in combination with a DNA-damaging agent (e.g., gemcitabine) for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).

Apoptosis Assay by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

-

Cell Seeding and Treatment: As described in the cell cycle analysis protocol.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

-

Conclusion and Future Directions

This compound is a potent inhibitor of Chk1 kinase and holds promise as a therapeutic agent, particularly in combination with DNA-damaging therapies for the treatment of cancers with defective G1 checkpoint control. Further research is needed to fully characterize its activity across a broad range of cancer cell lines and in preclinical in vivo models. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other Chk1 inhibitors, with the ultimate goal of translating these findings into effective clinical strategies. The development of predictive biomarkers to identify patients most likely to respond to Chk1 inhibitor therapy will be crucial for its successful clinical implementation.

References

- 1. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Chk1-deficient tumour cells are viable but exhibit multiple checkpoint and survival defects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHK1 Inhibition Synergizes with Gemcitabine Initially by Destabilizing the DNA Replication Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

A Technical Guide to the Effects of Chk1 Inhibition on Apoptosis and Cell Survival Pathways

Disclaimer: This document provides a comprehensive overview of the mechanisms by which Checkpoint Kinase 1 (Chk1) inhibitors affect apoptosis and cell survival. The information and data presented are based on studies of various selective Chk1 inhibitors, such as Gö6976, V158411, and LY2603618. As no specific data for a compound designated "Chk1-IN-2" were available in the reviewed literature, this guide synthesizes findings from across the class of Chk1 inhibitors to illustrate the core biological effects.

Introduction

Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase that functions as a master regulator of the DNA Damage Response (DDR).[1][2][3] In response to DNA damage or replication stress, Chk1 is activated by the ATR kinase, leading to the phosphorylation of downstream targets that orchestrate cell cycle arrest, facilitate DNA repair, and maintain the stability of replication forks.[1][4] This function allows cells to repair genomic lesions before proceeding with cell division, thereby preserving genomic integrity.

In many cancer cells, key checkpoint proteins like p53 are mutated, making the cells heavily reliant on the Chk1-dependent pathway for survival, especially when under genotoxic stress from chemotherapy or radiation.[5][6][7][8] This dependency presents a therapeutic window, where inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging agents, leading to catastrophic DNA damage and cell death. This guide explores the molecular mechanisms through which Chk1 inhibition abrogates cell survival signals and promotes apoptosis.

Core Mechanism: The Chk1-Suppressed Apoptotic Pathway

A primary mechanism by which Chk1 inhibition induces cell death, particularly in tandem with DNA damage, is through the activation of a novel, evolutionarily conserved apoptotic pathway.[5][6][7] This pathway is distinct from the classical intrinsic and extrinsic apoptotic routes.

Key Characteristics:

-

Bypasses p53 and Bcl-2: The pathway is activated independently of the tumor suppressor p53 and is not inhibited by the overexpression of anti-apoptotic Bcl-2 family proteins.[5][6][7][8][9] This is critically important for treating tumors that have developed resistance to conventional therapies through p53 mutation or Bcl-2 overexpression.[5][6][7]

-

Caspase-2 Dependent: Unlike classical apoptosis which culminates in the activation of executioner Caspase-3, this pathway is mediated by the initiator Caspase-2.[5][6][7][8]

-

ATM/ATR Dependent: The pathway requires the activity of the upstream DNA damage sensor kinases, ATM and ATR, which are hyperactivated when Chk1 is inhibited in the presence of DNA damage.[5][6][7]

Inhibition of Chk1 prevents the normal checkpoint response, leading to an accumulation of DNA damage. This hyperactivates ATM and ATR, which in turn triggers the activation of Caspase-2, committing the cell to apoptosis.[4][5]

Impact on Cell Survival and DNA Integrity

Beyond activating the Caspase-2 pathway, Chk1 inhibition profoundly disrupts other cellular processes, leading to increased genomic instability and the promotion of cell death.

-

Replication Stress and DNA Damage: As a monotherapy, Chk1 inhibitors induce S-phase-specific DNA damage and mitotic catastrophe.[10] By removing the brakes on DNA replication, the inhibition leads to replication fork collapse and the accumulation of DNA double-strand breaks, often marked by the phosphorylation of histone H2AX (γH2AX).[3][10][11] This lethal level of replication stress is a key driver of apoptosis.[10]

-

Abrogation of Cell Cycle Checkpoints: Chk1 is essential for the G2/M checkpoint that prevents cells with damaged DNA from entering mitosis.[12][13] Inhibiting Chk1 abrogates this checkpoint, forcing cells with extensive DNA damage into a lethal mitotic catastrophe.[12]

-

Modulation of Bcl-2 Family Proteins: Chk1 inhibition can alter the expression of key survival proteins. For instance, treatment with the Chk1 inhibitor LY2603618 was shown to decrease levels of the anti-apoptotic protein Mcl-1 in AML cells, coinciding with the onset of apoptosis.[14] Conversely, in some contexts, Chk1 inhibition can induce the pro-survival protein BFL1 as a cellular response to DNA damage, though this is often insufficient to prevent apoptosis.[10]

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chk1 is essential for tumor cell viability following activation of the replication checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chk1 suppressed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chk1 suppresses a caspase-2 apoptotic response to DNA damage that bypasses p53, Bcl-2, and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. Inhibition of CHK1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Chk1-IN-2 in Specific Cancer Types: An In-depth Technical Guide

A comprehensive review of publicly available scientific literature and data reveals a significant lack of specific preclinical studies on the compound designated as Chk1-IN-2. While the broader class of Chk1 inhibitors has been extensively investigated as a promising cancer therapeutic strategy, information detailing the effects of this compound in specific cancer types, including quantitative data and detailed experimental protocols, is not available in published research.

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2][3] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability.[4][5] Many cancer cells have defects in other cell cycle checkpoints, such as the G1 checkpoint, making them highly reliant on the S and G2/M checkpoints regulated by Chk1 for their survival.[6][7] This dependency creates a therapeutic window, where inhibition of Chk1 can selectively induce cell death in cancer cells, particularly in combination with DNA-damaging agents.[8][9]

Numerous small molecule inhibitors of Chk1 have been developed and evaluated in preclinical and clinical settings.[10][11] These inhibitors have shown the ability to abrogate DNA damage-induced cell cycle arrest and potentiate the efficacy of chemotherapy and radiation.[12][13]

Despite the extensive research into Chk1 inhibition, specific data for this compound is limited to a reported IC50 value of 6 nM in a biochemical assay. However, there are no publicly accessible studies that have evaluated this compound in cancer cell lines or in vivo tumor models. Therefore, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this particular compound.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of Chk1 inhibition, it is recommended to consult the extensive body of literature on other well-characterized Chk1 inhibitors. Studies on compounds such as prexasertib (LY2606368), SRA737, and others provide valuable insights into the mechanism of action, potential biomarkers of response, and strategies for clinical development.[11][14][15]

General Mechanism of Chk1 Inhibition in Cancer Therapy

To provide a conceptual framework, the following section outlines the generalized signaling pathway and experimental workflow relevant to the study of Chk1 inhibitors.

Signaling Pathway of Chk1 Inhibition

The diagram below illustrates the central role of Chk1 in the DNA damage response and how its inhibition can lead to mitotic catastrophe in cancer cells.

Caption: Generalized signaling pathway of Chk1 inhibition leading to cancer cell death.

General Experimental Workflow for Evaluating a Novel Chk1 Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a new Chk1 inhibitor.

Caption: A typical experimental workflow for the preclinical evaluation of a Chk1 inhibitor.

Conclusion

While the targeted inquiry into "this compound" did not yield specific preclinical data, the foundational knowledge of Chk1 inhibition as a cancer therapeutic strategy remains robust. The provided diagrams of the general signaling pathway and experimental workflow serve as a guide for the evaluation of any novel Chk1 inhibitor. Researchers are encouraged to apply these established principles to new chemical entities and to contribute to the public domain of scientific knowledge through peer-reviewed publications, which will enable the creation of detailed technical guides for specific compounds in the future.

References

- 1. Structure-based design, synthesis, and biological evaluation of potent and selective macrocyclic checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chk1-deficient tumour cells are viable but exhibit multiple checkpoint and survival defects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug discovery targeting Chk1 and Chk2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]

Chk1-IN-2: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) network.[1][2] As a key regulator of cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints, Chk1 allows cells to arrest their progression through the cell cycle to repair damaged DNA, thereby maintaining genomic integrity.[1][2] In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the Chk1-mediated checkpoint for survival is heightened. This dependency makes Chk1 an attractive therapeutic target, and its inhibition can lead to the sensitization of cancer cells to DNA-damaging agents. Chk1-IN-2 is a potent and selective inhibitor of Chk1 that emerged from a scaffold morphing drug discovery approach. This document provides an in-depth technical overview of the discovery and initial biochemical and cellular characterization of this compound.

Discovery and Synthesis

This compound was developed through a medicinal chemistry effort that involved scaffold morphing from a series of thiophene carboxamide ureas. This approach led to the identification of a fused-ring bicyclic inhibitor, specifically a 7-carboxamide thienopyridine, which demonstrated potent Chk1 inhibition. The synthesis of this compound, referred to as compound 44 in the initial publication, was achieved through a multi-step chemical synthesis process.

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative data across biochemical, cellular, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. These findings are summarized in the tables below for clear comparison.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Description |

| Chk1 IC50 | 6 nM | The half-maximal inhibitory concentration against recombinant human Chk1 kinase in a biochemical assay. |

| HT29 Cell Growth IC50 | 20 nM | The half-maximal inhibitory concentration for the growth of the HT29 human colon adenocarcinoma cell line in a cellular proliferation assay. |

Table 2: In Vitro ADME Properties of this compound

| Parameter | Value | Description |

| Aqueous Solubility (pH 7.4) | 102 µM | The concentration of the compound that will dissolve in a neutral aqueous buffer. |

| logD (pH 7.4) | 1.8 | The distribution coefficient of the compound between octanol and a neutral aqueous buffer, indicating its lipophilicity. |

| Rat Microsomal Clearance | 30 µL/min/mg | The rate at which the compound is metabolized by rat liver microsomes, providing an early indication of its metabolic stability. |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound.

Chk1 Biochemical Kinase Assay

This assay quantifies the inhibitory activity of this compound against the Chk1 enzyme.

-

Enzyme: Recombinant human Chk1 kinase.

-

Substrate: A synthetic peptide substrate derived from Cdc25C.

-

Assay Principle: The assay measures the phosphorylation of the substrate by Chk1. The inhibition of this phosphorylation by this compound is quantified. A common method is a scintillation proximity assay where the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the biotinylated peptide substrate is measured.

-

Protocol:

-

Prepare a reaction mixture containing Chk1 enzyme, the peptide substrate, and assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Capture the biotinylated peptide substrate on streptavidin-coated scintillation proximity assay beads.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistical equation.

-

HT29 Cellular Proliferation Assay

This assay determines the effect of this compound on the growth of the HT29 human colon cancer cell line.

-

Cell Line: HT29 human colorectal adenocarcinoma cells.

-

Assay Principle: The assay measures the number of viable cells after a period of treatment with this compound. This can be done using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Protocol:

-

Seed HT29 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

At the end of the treatment period, add the CellTiter-Glo® reagent to each well.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent growth inhibition at each concentration of this compound relative to vehicle-treated control cells and determine the IC50 value.

-

In Vitro ADME Assays

These assays provide an early assessment of the drug-like properties of this compound.

-

Aqueous Solubility:

-

A concentrated stock solution of this compound in DMSO is diluted into a phosphate-buffered saline (PBS) at pH 7.4.

-

The solution is shaken for a set period (e.g., 24 hours) to reach equilibrium.

-

The solution is then filtered to remove any precipitated compound.

-

The concentration of the dissolved compound in the filtrate is determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

-

logD Measurement:

-

A solution of this compound in a mixture of octanol and PBS (pH 7.4) is prepared.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the octanol and aqueous layers.

-

The concentration of this compound in each layer is measured by LC-MS/MS.

-

The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Microsomal Stability:

-

This compound is incubated with rat liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

-

The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

-

The rate of disappearance of the compound is used to calculate the intrinsic clearance.

-

Mandatory Visualizations

Signaling Pathway

References

Chk1-IN-2: A Technical Guide to its Role in Genomic Instability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase that plays an indispensable role in the DNA Damage Response (DDR) and the maintenance of genomic integrity. As a central transducer in the ATR-Chk1 signaling pathway, it governs cell cycle checkpoints, DNA repair, and replication fork stability. Consequently, Chk1 has emerged as a significant therapeutic target in oncology. This technical guide provides an in-depth analysis of Chk1-IN-2, a potent Chk1 inhibitor, and its impact on genomic instability. We will delve into its mechanism of action, present quantitative data on its activity, and provide detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's biological effects.

Introduction to Chk1 and Genomic Instability

Genomic instability is a hallmark of cancer, characterized by an increased tendency for genetic alterations during cell division. The DDR is a complex network of signaling pathways that sense, signal, and repair DNA lesions, thereby safeguarding the genome.[1] A key player in this response is Chk1, which is activated primarily by the Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA (ssDNA) that arises from DNA damage or replication stress.[2]

Upon activation, Chk1 phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response, including:

-

Cell Cycle Arrest: Chk1 activation leads to the inhibition of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This results in arrest at the G1/S, intra-S, and G2/M checkpoints, providing time for DNA repair.[2]

-

DNA Repair: Chk1 is directly involved in promoting DNA repair processes, including homologous recombination.[2]

-

Replication Fork Stability: Chk1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse and the formation of DNA double-strand breaks.[2]

In many cancer cells, particularly those with a defective p53 tumor suppressor, there is an increased reliance on the Chk1-mediated checkpoints for survival, a phenomenon known as "checkpoint addiction."[3] This dependency presents a therapeutic window for Chk1 inhibitors, which can selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality as single agents in tumors with high intrinsic replication stress.

This compound: A Potent and Selective Chk1 Inhibitor

This compound is a small molecule inhibitor of Chk1. Its discovery was reported in a study focused on scaffold morphing of thiophene carboxamide ureas.[4][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Chk1 kinase activity. By binding to the ATP-binding pocket of Chk1, it prevents the phosphorylation of Chk1's downstream targets. This abrogation of Chk1 signaling disrupts the cell's ability to respond to DNA damage, leading to:

-

Checkpoint Abrogation: Cells with DNA damage are unable to arrest their cell cycle, leading to premature entry into mitosis.

-

Increased Genomic Instability: The failure to repair DNA damage before cell division results in the accumulation of chromosomal aberrations.

-

Mitotic Catastrophe and Apoptosis: The combination of unrepaired DNA damage and a dysfunctional mitotic checkpoint can lead to a form of cell death known as mitotic catastrophe.[3]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, primarily sourced from the discovery publication.[4][5]

| Parameter | Value | Description | Reference |

| Chk1 IC50 | 6 nM | The half-maximal inhibitory concentration against Chk1 kinase in a biochemical assay. | [4][5] |

Further quantitative data on the effects of this compound on cell viability (GI50) in various cell lines, cell cycle distribution, and γH2AX induction are not extensively available in the public domain for this specific compound. The data presented for other Chk1 inhibitors can provide a general understanding of the expected effects.

Impact of Chk1 Inhibition on Genomic Instability

Inhibition of Chk1, as exemplified by the action of this compound, has profound effects on genomic stability. The primary consequence is the inability of the cell to properly respond to and repair DNA damage, leading to several key cellular phenotypes.

Induction of DNA Damage Markers (γH2AX)

A hallmark of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX. Inhibition of Chk1, especially in cells experiencing replication stress, leads to the collapse of replication forks and the formation of DSBs, resulting in a significant increase in γH2AX foci.[6][7] This can be visualized and quantified using immunofluorescence microscopy.

Alterations in Cell Cycle Progression

Chk1 is a master regulator of cell cycle checkpoints. Its inhibition disrupts the normal cell cycle profile. In the presence of DNA damage, Chk1 inhibition abrogates the G2/M checkpoint, forcing cells into mitosis with unrepaired DNA. This can be observed through flow cytometry analysis of DNA content, which will show a decrease in the G2/M population and potentially an increase in the sub-G1 population indicative of apoptosis.[8]

Effects on Chk1 Signaling Pathway

The direct target of this compound is Chk1 kinase. The efficacy of the inhibitor can be assessed by examining the phosphorylation status of Chk1 itself and its downstream targets. Chk1 is activated by ATR-mediated phosphorylation at serine 345 (pChk1-S345). Inhibition of Chk1 can lead to a feedback loop that results in hyper-phosphorylation at this site. A more direct measure of Chk1 activity is its autophosphorylation at serine 296.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro Chk1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on Chk1 kinase activity.

Materials:

-

Recombinant human Chk1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Chk1 substrate (e.g., a peptide derived from Cdc25)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the Chk1 enzyme, the substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for Phospho-Chk1 (Ser345)

This protocol is for assessing the activation state of the Chk1 pathway in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Chk1 (Ser345) and mouse anti-total Chk1.

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations and for different time points. A positive control for Chk1 activation, such as hydroxyurea, can be included.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with the antibody for total Chk1 as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cell culture reagents

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Plate cells and treat them with this compound for the desired duration.

-

Harvest both adherent and floating cells and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

This compound

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: rabbit anti-γH2AX (Ser139)

-

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Plate cells on coverslips and treat with this compound.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS.

-

Block the cells with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Visualizations

Signaling Pathways

Caption: ATR-Chk1 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Caption: Western blot workflow for analyzing Chk1 phosphorylation.

Caption: Flow cytometry workflow for cell cycle analysis.

Conclusion

This compound is a potent inhibitor of Chk1 kinase, a critical component of the DNA damage response. By disrupting Chk1's function, this compound abrogates cell cycle checkpoints and impairs DNA repair, leading to increased genomic instability and ultimately, cell death, particularly in cancer cells that are highly dependent on these checkpoints. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the effects of this compound and other Chk1 inhibitors. A deeper understanding of the molecular consequences of Chk1 inhibition is crucial for the continued development of targeted cancer therapies aimed at exploiting the inherent genomic instability of tumors.

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chk1-deficient tumour cells are viable but exhibit multiple checkpoint and survival defects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. molbiolcell.org [molbiolcell.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chk1 phosphorylated at serine345 is a predictor of early local recurrence and radio‐resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Chk1-IN-2: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation. In response to DNA damage or replication stress, Chk1 is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, allowing time for DNA repair. This critical function makes Chk1 an attractive target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents. Chk1-IN-2 is a potent and selective inhibitor of Chk1, making it a valuable tool for basic research into the intricate mechanisms of cell cycle control and DNA repair. This guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a checkpoint kinase 1 (CHK1) inhibitor with a reported IC50 of 6 nM[1][2]. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the Chk1 kinase, preventing the phosphorylation of its downstream substrates. The primary signaling pathway in which this compound exerts its effects is the ATR-Chk1 pathway, which is activated in response to single-strand DNA breaks and replication stress. Upon activation by ATR, Chk1 phosphorylates and regulates key cell cycle proteins, including the Cdc25 family of phosphatases (Cdc25A, B, and C) and the Wee1 kinase. By inhibiting Chk1, this compound prevents the inactivation of Cdc25 phosphatases and the activation of Wee1, leading to the premature activation of cyclin-dependent kinases (CDKs) and subsequent cell cycle progression without proper DNA repair. This abrogation of the S and G2/M checkpoints can lead to mitotic catastrophe and apoptosis in cancer cells, particularly those with a defective G1 checkpoint (e.g., p53-deficient tumors) that rely heavily on the Chk1-dependent checkpoints for survival.

Quantitative Data

The following table summarizes the available quantitative data for this compound. This information is critical for designing and interpreting experiments.

| Parameter | Value | Reference |

| IC50 (Chk1) | 6 nM | [1][2] |

| Lead Compound (44) Cellular IC50 (HT29 pS296 Chk1) | 48 nM | [3] |

| Lead Compound (44) Cellular IC50 (HT29 pS516 Chk2) | 904 nM | [3] |

Note: this compound is described as compound 44 in the primary literature source.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involving Chk1 and the experimental approaches to study its inhibition, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: ATR-Chk1 signaling pathway and the inhibitory effect of this compound.

Caption: General experimental workflow for studying the effects of this compound in cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on Chk1 kinase activity.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., GST-Cdc25C fragment)

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP

-

96-well plates

-

Phosphocellulose paper or filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant Chk1 enzyme, and the Chk1 substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

-

Wash the paper/plate extensively to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DNA damaging agent (optional, e.g., gemcitabine, cisplatin)

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound, either alone or in combination with a fixed concentration of a DNA damaging agent. Include a vehicle-treated control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of Chk1 and its downstream targets.

Materials:

-

Cancer cell line of interest

-

This compound

-

DNA damaging agent (optional)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Cdc25C (Ser216), anti-Cdc25C, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound and/or a DNA damaging agent for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

This compound

-

DNA damaging agent (optional)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound and/or a DNA damaging agent.

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to measure the DNA content.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay quantifies the number of apoptotic cells following treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

DNA damaging agent (optional)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells as required for the experiment.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

This compound is a potent and valuable research tool for investigating the multifaceted roles of Chk1 in cell cycle regulation, DNA damage response, and cancer biology. Its high potency and selectivity allow for precise interrogation of the ATR-Chk1 signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful experiments to further elucidate the therapeutic potential of Chk1 inhibition. As with any small molecule inhibitor, careful experimental design and appropriate controls are essential for robust and reproducible results. The continued exploration of this compound and other Chk1 inhibitors will undoubtedly contribute to a deeper understanding of fundamental cellular processes and may pave the way for novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Chk1-IN-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated by the ataxia telangiectasia and Rad3-related (ATR) kinase.[3][4] Activated Chk1 then phosphorylates a variety of downstream targets to induce cell cycle arrest, allowing time for DNA repair, or to initiate apoptosis if the damage is irreparable.[2][5] In many cancer cells, particularly those with a deficient p53 pathway, the reliance on the Chk1-mediated S and G2/M checkpoints for survival is heightened.[6] This makes Chk1 an attractive therapeutic target. Inhibition of Chk1 can abrogate these checkpoints, forcing cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[7][8]

Chk1-IN-2 is a potent and selective inhibitor of Chk1 kinase activity. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on cell proliferation, cell cycle progression, and the DNA damage response.

Mechanism of Action

This compound, as a Chk1 inhibitor, functions by competing with ATP for binding to the kinase domain of Chk1. This inhibition prevents the phosphorylation of Chk1's downstream substrates, such as the Cdc25 family of phosphatases.[7] In a typical response to DNA damage, Chk1 phosphorylates and inactivates Cdc25, which in turn prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression.[5] By inhibiting Chk1, this compound allows Cdc25 to remain active, leading to premature CDK activation and entry into mitosis, even in the presence of DNA damage. This forced mitotic entry in cells with under-replicated or damaged DNA results in genomic instability and ultimately cell death.[8]

Signaling Pathway

Caption: The ATR-Chk1 signaling pathway is activated by DNA damage, leading to cell cycle arrest.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Representative Chk1 Inhibitors

| Compound | Chk1 IC₅₀ (nM) | Chk2 IC₅₀ (nM) | Selectivity (Chk2/Chk1) |

| V158411 | 3.5 | 2.5 | ~0.7 |

| GNE-783 | 1 | 444 | 444 |

| MK-8776 | <3 | 150 | >50 |

| LY2606368 | 7 | 46 | ~6.6 |

Note: Data for this compound is not publicly available. The table presents data from known Chk1 inhibitors to provide a reference for expected potency and selectivity.[8][9][10]

Table 2: Cellular Activity of Representative Chk1 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Compound | Single Agent GI₅₀ (µM) | Potentiation of Chemotherapy |

| HT29 | Colon Cancer | Mutant | V158411 | >10 | Yes (with Irinotecan) |

| AsPC-1 | Pancreatic Cancer | Mutant | MK-8776 | ~0.3 | Not specified |

| U2OS | Osteosarcoma | Wild-Type | LY2606368 | >1 | Not specified |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | V158411 | 0.17 | Not specified |

GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell proliferation. This data illustrates the variability in single-agent activity and the common strategy of combining Chk1 inhibitors with DNA damaging agents.[9][10][11]

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 1: Cell Proliferation Assay (e.g., using CyQuant or similar methods)

This protocol determines the effect of this compound on cell viability and proliferation, both as a single agent and in combination with a DNA-damaging agent.

Materials:

-

Selected cancer cell lines (e.g., HT29, AsPC-1)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound stock solution (10 mM in DMSO)

-

DNA-damaging agent (e.g., Gemcitabine, Cisplatin, or Irinotecan)

-

Cell viability reagent (e.g., CyQuant, CellTiter-Glo®, or resazurin-based assays)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

-

Drug Treatment (Single Agent):

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

-

Drug Treatment (Combination Therapy):

-

To assess chemo-potentiation, treat cells with a fixed, sub-lethal concentration of a DNA-damaging agent (e.g., the GI₂₀ of gemcitabine) in combination with serial dilutions of this compound.

-

Include controls for the DNA-damaging agent alone and this compound alone.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[12]

-

Measurement of Cell Viability:

-

Following the manufacturer's instructions for the chosen viability reagent, measure the signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the GI₅₀ value.

-

Protocol 2: Western Blot Analysis for Pharmacodynamic Markers

This protocol is used to confirm the inhibition of Chk1 activity in cells by assessing the phosphorylation status of Chk1 and its downstream targets, as well as markers of DNA damage.

Materials:

-

Cells grown in 6-well plates

-

This compound

-

DNA-damaging agent (optional, e.g., Etoposide or Hydroxyurea to induce Chk1 activation)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-pChk1 (S296 or S345), anti-Chk1 (total), anti-γH2AX (S139), anti-Actin or -Tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a defined period (e.g., 6 hours).[11] In some experiments, pre-treat with a DNA-damaging agent for 1-2 hours to activate the Chk1 pathway before adding the inhibitor.[13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation and expression levels relative to the loading control. A decrease in pChk1 (S296) indicates Chk1 inhibition, while an increase in γH2AX suggests an accumulation of DNA damage.[10][14]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.

Materials:

-

Cells grown in 6-well plates

-

This compound

-

DNA-damaging agent (e.g., Irinotecan or Etoposide)

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with a DNA-damaging agent to induce G2/M arrest (e.g., for 16-24 hours). Then, add this compound and incubate for an additional 4-8 hours.[8] Include controls for untreated cells, cells treated with the DNA-damaging agent alone, and cells treated with this compound alone.

-

Cell Harvesting and Fixation:

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Abrogation of the G2/M checkpoint will be observed as a decrease in the G2/M population and a potential increase in the sub-G1 (apoptotic) population compared to cells treated with the DNA-damaging agent alone.

Experimental Workflow Diagram

Caption: A general workflow for evaluating this compound in cell-based assays.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

- 14. pubs.acs.org [pubs.acs.org]

Chk1-IN-2 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Chk1-IN-2, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The information is intended to guide researchers in the effective use of this compound in both in vitro and in vivo experimental settings.

Introduction to this compound

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated by the ATR kinase, leading to cell cycle arrest, which allows time for DNA repair.[2][3] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the S and G2/M checkpoints, which are controlled by Chk1.[4][5] Inhibition of Chk1 in such cancer cells can lead to the abrogation of these checkpoints, resulting in mitotic catastrophe and cell death, especially when combined with DNA-damaging agents.[4][6][7]